Ifosfamide - 3778-73-2

Ifosfamide

Catalog Number: EVT-270474
CAS Number: 3778-73-2
Molecular Formula: C7H15Cl2N2O2P
Molecular Weight: 261.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ifosfamide is an oxazaphosphorine nitrogen mustard, a class of compounds synthesized in West Germany over 50 years ago. [] It is a structural analog of Cyclophosphamide, another alkylating agent. [] Despite their structural similarities, Ifosfamide exhibits distinct pharmacological behavior, clinical activity, and toxicity profiles compared to Cyclophosphamide. [] This difference arises from the attachment of one of Ifosfamide's chloroethyl groups to an endocyclic nitrogen, unlike Cyclophosphamide where both are attached to the same exocyclic nitrogen. []

Molecular Structure Analysis

Ifosfamide requires metabolic activation through a complex pathway involving several enzymatic reactions to exert its cytotoxic effects. [] A key step is the 4-hydroxylation of Ifosfamide, primarily by cytochrome P450 (CYP) enzymes in the liver, yielding 4-hydroxyifosfamide. [, ] This active metabolite further converts into ifosforamide mustard, the ultimate alkylating agent, and acrolein, a toxic byproduct. [, ] Deactivation pathways lead to the formation of 2- and 3-dechloroethylifosfamide and the release of potentially neurotoxic chloroacetaldehyde. []

Future Directions
  • Optimizing dosing and administration schedules: Further research is needed to develop personalized dosing strategies based on individual patient pharmacokinetic parameters. [] This could help maximize therapeutic efficacy while minimizing toxicity.
  • Investigating combination therapies: Combining Ifosfamide with other chemotherapeutic agents or novel targeted therapies could potentially improve treatment outcomes. [] Preclinical studies have shown that Ifosfamide can synergize with drugs like paclitaxel and cisplatin. []
  • Identifying biomarkers for predicting treatment response and toxicity: Identifying biomarkers that can predict which patients are most likely to respond to Ifosfamide and those at higher risk of developing toxicity could significantly improve patient care. []
  • Developing strategies to mitigate toxicity: Further research is needed to develop effective strategies to prevent or treat Ifosfamide-induced toxicities, particularly nephrotoxicity and neurotoxicity. [, ]

4-Hydroxyifosfamide

  • Compound Description: 4-Hydroxyifosfamide is the principal active metabolite of ifosfamide, formed via hepatic cytochrome P450-mediated oxidation. [ [] ] It undergoes further conversion to generate the ultimate alkylating species, isophosphoramide mustard, responsible for ifosfamide's cytotoxic effect. [ [] [] [] [] ]
  • Relevance: 4-Hydroxyifosfamide is a crucial intermediary in the metabolic activation pathway of ifosfamide. Its formation is essential for the antitumor activity of ifosfamide. [ [] [] [] [] ]

Isophosphoramide Mustard

  • Compound Description: Isophosphoramide mustard is the ultimate alkylating metabolite of ifosfamide, responsible for its cytotoxic activity. It forms from the breakdown of 4-hydroxyifosfamide and induces DNA cross-linking, primarily at guanine-N7 positions, disrupting DNA replication and leading to cell death. [ [] [] [] [] ]
  • Relevance: Isophosphoramide mustard is the key effector molecule responsible for the antitumor activity of ifosfamide. Its formation is dependent on the sequential metabolism of ifosfamide. [ [] [] [] [] ]

2-Dechloroethylifosfamide

  • Compound Description: 2-Dechloroethylifosfamide is a major inactive metabolite of ifosfamide, arising from the dechloroethylation pathway. [ [] [] [] [] ] Its accumulation, along with 3-dechloroethylifosfamide, is associated with increased neurotoxicity. [ [] ]
  • Relevance: 2-Dechloroethylifosfamide represents a detoxification route of ifosfamide and is linked to the neurotoxic side effects observed with ifosfamide treatment. [ [] [] [] [] ]

3-Dechloroethylifosfamide

  • Compound Description: Similar to 2-dechloroethylifosfamide, 3-dechloroethylifosfamide is another major inactive metabolite resulting from the dechloroethylation of ifosfamide. [ [] [] [] [] ] It is also implicated in ifosfamide-induced neurotoxicity. [ [] ]
  • Relevance: 3-Dechloroethylifosfamide, alongside 2-dechloroethylifosfamide, is a significant metabolite contributing to the neurotoxic profile of ifosfamide. [ [] [] [] [] ]

Chloroacetaldehyde

  • Compound Description: Chloroacetaldehyde is a toxic metabolite produced during the detoxification pathway of ifosfamide. [ [] [] ] It contributes to ifosfamide-induced neurotoxicity by depleting cerebral glutathione levels and causing mitochondrial dysfunction. [ [] ]
  • Relevance: Although not directly involved in ifosfamide's antitumor effect, chloroacetaldehyde plays a significant role in its dose-limiting neurotoxic side effects. [ [] [] ]

Chloroethylamine

  • Compound Description: Chloroethylamine is a byproduct of ifosfamide metabolism suspected to play a role in neurotoxicity. Studies suggest it forms thialysine ketamine after conjugating with cysteine. This conjugate, in turn, inhibits flavoproteins and NADH oxidation, potentially contributing to mitochondrial dysfunction and neurotoxicity. [ [] ]
  • Relevance: While more research is needed to fully elucidate its role, chloroethylamine is implicated as a contributing factor to the neurotoxic profile of ifosfamide. [ [] ]

Carboxyifosfamide

  • Compound Description: Carboxyifosfamide is a minor metabolite of ifosfamide detected in urine. [ [] [] ] Its formation likely stems from the oxidation of the aldehyde group in aldoifosfamide. [ [] ]
  • Relevance: While not directly involved in ifosfamide's therapeutic action, carboxyifosfamide provides insights into the metabolic fate of ifosfamide in the body. [ [] [] ]

Aldoifosfamide

  • Compound Description: Aldoifosfamide is a tautomer of 4-hydroxyifosfamide. It is in equilibrium with 4-hydroxyifosfamide and spontaneously converts to isophosphoramide mustard, contributing to the cytotoxic activity of ifosfamide. [ [] [] [] ]
  • Relevance: Aldoifosfamide represents a crucial intermediate in the activation pathway of ifosfamide, playing a direct role in the formation of the ultimate alkylating species. [ [] [] [] ]

N2-Dechloroethylifosfamide

  • Compound Description: N2-Dechloroethylifosfamide is a metabolite of ifosfamide that undergoes further metabolism, including 4-hydroxylation. [ [] ] While not directly cytotoxic, it contributes to the overall metabolic profile of ifosfamide.
  • Relevance: N2-Dechloroethylifosfamide showcases the complexity of ifosfamide's metabolic pathways and highlights the potential for multiple metabolic conversions. [ [] ]

4-Hydroxy-N2-dechloroethylifosfamide

  • Compound Description: This compound represents a secondary metabolite of N2-dechloroethylifosfamide, formed by 4-hydroxylation. [ [] ] It can further decompose to form N-dechloroethylisophosphoramide mustard. [ [] ]
  • Relevance: 4-Hydroxy-N2-dechloroethylifosfamide reveals the existence of secondary metabolic pathways for ifosfamide, leading to the generation of additional metabolites. [ [] ]

N-Dechloroethylisophosphoramide Mustard

  • Compound Description: This metabolite arises from the decomposition of 4-hydroxy-N2-dechloroethylifosfamide. [ [] ] Its precise role and contribution to ifosfamide's overall activity or toxicity profile remain to be fully elucidated.
  • Relevance: The formation of N-dechloroethylisophosphoramide mustard underlines the complex cascade of metabolic reactions following ifosfamide administration. [ [] ]

N3-Dechloroethylifosfamide

  • Compound Description: Similar to N2-Dechloroethylifosfamide, N3-Dechloroethylifosfamide is a metabolite of ifosfamide that undergoes further metabolic conversions, such as 4-hydroxylation, resulting in the formation of 4-hydroxy-N3-dechloroethylifosfamide. [ [] ]
  • Relevance: N3-Dechloroethylifosfamide demonstrates the existence of parallel metabolic pathways for ifosfamide, potentially contributing to interindividual variability in drug response and toxicity. [ [] ]

4-Hydroxy-N3-dechloroethylifosfamide

  • Compound Description: 4-Hydroxy-N3-dechloroethylifosfamide is a secondary metabolite formed by the 4-hydroxylation of N3-dechloroethylifosfamide. [ [] ] Like its N2 counterpart, it can decompose to N-dechloroethylisophosphoramide mustard. [ [] ]
  • Relevance: This compound further exemplifies the complexity of ifosfamide metabolism and the potential for multiple metabolic routes leading to both active and inactive metabolites. [ [] ]

N2,3-Didechloroethylifosfamide

  • Compound Description: N2,3-Didechloroethylifosfamide is a minor metabolite of ifosfamide, indicating a secondary dealkylation pathway. [ [] ] It suggests the possibility of losing both chloroethyl groups from the parent compound.
  • Relevance: While likely a minor pathway, the formation of N2,3-didechloroethylifosfamide showcases the potential for diverse metabolic transformations of ifosfamide. [ [] ]

Cyclophosphamide

  • Compound Description: Cyclophosphamide is a structurally similar oxazaphosphorine alkylating agent. [ [] [] [] ] Both cyclophosphamide and ifosfamide require metabolic activation to exert their cytotoxic effects. [ [] [] ]
  • Relevance: Cyclophosphamide serves as a relevant comparator due to its structural similarity and shared mechanism of action with ifosfamide. Comparing their activity and toxicity profiles helps understand the structure-activity relationship within this drug class. [ [] [] [] ]
  • Compound Description: 4-OOH-IF is a synthetically produced, activated form of ifosfamide used in preclinical studies to investigate drug interactions. It is a more potent depletor of cellular glutathione than its cyclophosphamide counterpart, 4-OOH-Cy. [ [] ]
  • Relevance: Unlike ifosfamide, 4-OOH-IF doesn't require metabolic activation, allowing researchers to directly assess its synergistic potential with other chemotherapeutic agents without the influence of metabolic variability. [ [] ]

Palifosfamide Tromethamine

  • Compound Description: Palifosfamide tromethamine is the stabilized, active metabolite of ifosfamide. [ [] ] It directly acts as an alkylating agent without requiring metabolic activation, potentially overcoming tumor resistance associated with ifosfamide. Its formulation with tromethamine aims to enhance stability and minimize nephrotoxicity. [ [] ]
  • Relevance: Palifosfamide tromethamine represents a potentially valuable next-generation alkylating agent based on the ifosfamide scaffold, designed to overcome limitations associated with ifosfamide's metabolic activation and toxicity profile. [ [] ]
Synthesis Analysis

The synthesis of ifosfamide involves several steps that utilize various reagents and conditions. A notable method includes:

  1. Ring Closure Reaction: Propanolamine is reacted with phosphorus oxychloride at temperatures between -40°C and 25°C for 4 to 40 hours to produce phosphoryl chloride.
  2. Substitution Reaction: Chloroethylamine hydrochloride is added to the reaction mixture at similar temperatures for 3 to 30 hours, yielding a phosphamide intermediate.
  3. Further Substitution: Chloroacetyl chloride is introduced to form a more complex intermediate through another substitution reaction lasting 5 to 50 hours.
  4. Reduction Reaction: The final step involves reducing the intermediate using an alkali metal hydride over a period of 8 to 80 hours at temperatures ranging from -40°C to 25°C, resulting in the formation of ifosfamide .
Chemical Reactions Analysis

Ifosfamide participates in several key chemical reactions that contribute to its mechanism of action:

  1. Alkylation of DNA: The active metabolites of ifosfamide can form covalent bonds with DNA bases, leading to cross-linking between strands. This process inhibits DNA replication and transcription, ultimately triggering apoptosis in cancer cells.
  2. Formation of Reactive Oxygen Species: The metabolites also promote oxidative stress by increasing levels of reactive oxygen species within cells, causing additional DNA damage beyond direct alkylation .
  3. Metabolism: Ifosfamide undergoes extensive hepatic metabolism, producing both active and toxic metabolites, which necessitates careful monitoring during treatment.
Mechanism of Action

The mechanism by which ifosfamide exerts its therapeutic effects involves several critical processes:

  • Prodrug Activation: Ifosfamide itself is inactive until metabolized by cytochrome P450 enzymes in the liver. This metabolic conversion generates phosphoramide mustard and acrolein, both of which are active compounds.
  • DNA Interaction: The primary mechanism involves binding of these metabolites to DNA, resulting in interstrand and intrastrand cross-links. This cross-linking prevents proper DNA replication and transcription, leading to cell death via apoptosis.
  • Reactive Oxygen Species Induction: In addition to direct DNA damage, ifosfamide metabolites increase reactive oxygen species levels, contributing further to cellular damage and enhancing the cytotoxic effect against tumor cells .
Physical and Chemical Properties Analysis

Ifosfamide exhibits specific physical and chemical properties that influence its pharmacological behavior:

  • Molecular Weight: Approximately 261.1 g/mol.
  • Solubility: Ifosfamide is soluble in water and organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: The compound is sensitive to light and should be stored in a dark environment at controlled temperatures.
  • pH Sensitivity: Its stability can be affected by pH changes; therefore, it is typically formulated at a neutral pH for intravenous administration.

These properties are crucial for ensuring effective delivery and minimizing side effects during treatment.

Applications

Ifosfamide has several significant applications in clinical settings:

  1. Cancer Treatment: It is primarily used as a chemotherapeutic agent for treating various malignancies, including testicular cancer, sarcomas, lymphomas, and certain types of lung cancer.
  2. Combination Therapy: Often used in combination with other chemotherapeutic agents or radiotherapy to enhance therapeutic efficacy.
  3. Research Applications: Ifosfamide serves as a model compound for studying new alkylating agents and their mechanisms of action against cancer cells.

The introduction of mesna as a protective agent has expanded the clinical use of ifosfamide by reducing its toxicity profile while maintaining its effectiveness against tumors .

Properties

CAS Number

3778-73-2

Product Name

Ifosfamide

IUPAC Name

N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

Molecular Formula

C7H15Cl2N2O2P

Molecular Weight

261.08 g/mol

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)

InChI Key

HOMGKSMUEGBAAB-UHFFFAOYSA-N

SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl

Solubility

Soluble in water
1.50e+01 g/L

Synonyms

Asta Z 4942
Holoxan
Ifosfamide
Iphosphamide
Iso Endoxan
Iso-Endoxan
Isofosfamide
Isophosphamide
NSC 109,724
NSC 109724
NSC-109,724
NSC-109724
NSC109,724
NSC109724

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.